Phenyl 2,4,5-trimethoxybenzoate
Description
Phenyl 2,4,5-trimethoxybenzoate is a benzoate ester derivative featuring methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
phenyl 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)21-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
WHOPXOYMCJPSJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl 2,4,5-Trimethoxybenzoate vs. 3,4,5-Trimethoxybenzoate Derivatives
- Antiproliferative Activity :
- In a study comparing 2,4,5-trimethoxyphenyl (compound 33) and 3,4,5-trimethoxyphenyl derivatives, the former exhibited lower potency against most cancer cell lines (e.g., HeLa) but showed comparable efficacy to 3,4,5-trimethoxy analogs in MCF7 breast cancer cells .
- Mechanistic Insight : The 2,4,5-substitution may hinder interactions with certain cellular targets due to steric effects, while the 3,4,5-pattern (common in gallic acid derivatives) enhances electron-donating effects, improving antimicrobial activity .
Comparison with 2,4,5-Trimethoxy-Isoxazole Derivatives
- Anticancer Activity: 2,4,5-Trimethoxy-3,5-diaryl isoxazoles demonstrated superior anticancer activity compared to natural precursors like β-asarone. Compounds with para-halo substituents on the phenyl ring (e.g., 5b, 5c) showed enhanced activity due to mesomeric effects, highlighting the importance of auxiliary functional groups .
Structure-Activity Relationship (SAR) Trends
Electronic and Steric Effects
- Electron-Donating vs. Steric Hindrance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
